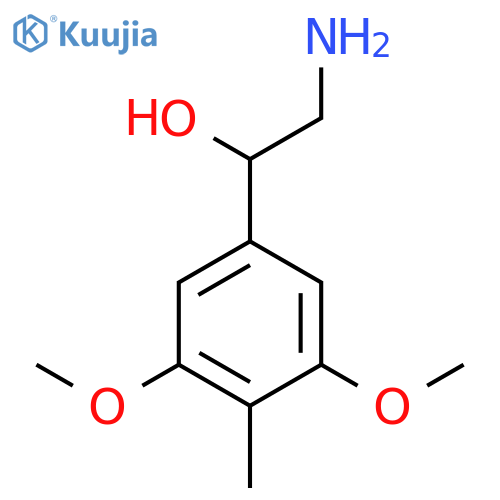

Cas no 1781792-25-3 (2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol)

2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol

- 1781792-25-3

- EN300-1798755

-

- インチ: 1S/C11H17NO3/c1-7-10(14-2)4-8(9(13)6-12)5-11(7)15-3/h4-5,9,13H,6,12H2,1-3H3

- InChIKey: QMXUJVJTSNFGKD-UHFFFAOYSA-N

- ほほえんだ: OC(CN)C1C=C(C(C)=C(C=1)OC)OC

計算された属性

- せいみつぶんしりょう: 211.12084340g/mol

- どういたいしつりょう: 211.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 64.7Ų

2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1798755-2.5g |

2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

1781792-25-3 | 2.5g |

$1903.0 | 2023-09-19 | ||

| Enamine | EN300-1798755-0.1g |

2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

1781792-25-3 | 0.1g |

$855.0 | 2023-09-19 | ||

| Enamine | EN300-1798755-0.25g |

2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

1781792-25-3 | 0.25g |

$893.0 | 2023-09-19 | ||

| Enamine | EN300-1798755-1.0g |

2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

1781792-25-3 | 1g |

$971.0 | 2023-06-02 | ||

| Enamine | EN300-1798755-5.0g |

2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

1781792-25-3 | 5g |

$2816.0 | 2023-06-02 | ||

| Enamine | EN300-1798755-0.05g |

2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

1781792-25-3 | 0.05g |

$816.0 | 2023-09-19 | ||

| Enamine | EN300-1798755-5g |

2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

1781792-25-3 | 5g |

$2816.0 | 2023-09-19 | ||

| Enamine | EN300-1798755-10.0g |

2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

1781792-25-3 | 10g |

$4176.0 | 2023-06-02 | ||

| Enamine | EN300-1798755-0.5g |

2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

1781792-25-3 | 0.5g |

$933.0 | 2023-09-19 | ||

| Enamine | EN300-1798755-1g |

2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |

1781792-25-3 | 1g |

$971.0 | 2023-09-19 |

2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol 関連文献

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-olに関する追加情報

Introduction to 2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol (CAS No. 1781792-25-3)

2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol, with the CAS number 1781792-25-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of phenethylamines, which are well-known for their diverse biological activities and potential therapeutic applications. The molecular structure of this compound features a phenyl ring substituted with methoxy and methyl groups, coupled with an aminoethyl side chain, which contributes to its unique chemical and pharmacological properties.

The 3,5-dimethoxy-4-methylphenyl moiety in the molecule is particularly noteworthy due to its structural similarity to several naturally occurring alkaloids and synthetic intermediates. This substitution pattern enhances the compound's solubility in both aqueous and organic solvents, making it a versatile candidate for further derivatization and functionalization. The presence of both amino and hydroxyl functional groups also suggests potential for hydrogen bonding interactions, which are crucial for binding to biological targets such as enzymes and receptors.

In recent years, there has been a growing interest in phenethylamine derivatives as potential candidates for treating neurological disorders, including depression, anxiety, and neurodegenerative diseases. The 2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol structure has been explored in several preclinical studies for its potential role as a precursor or analog in the development of novel pharmacological agents. Its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, makes it an attractive scaffold for drug discovery efforts.

One of the most compelling aspects of this compound is its structural resemblance to mescaline, a well-known psychoactive alkaloid found in certain cacti. While 2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol does not possess the same hallucinogenic properties as mescaline, its structural motif suggests potential for similar pharmacological effects through interaction with serotonergic receptors. This has led to investigations into its potential as an intermediate in the synthesis of more complex derivatives with tailored biological activities.

The synthesis of 2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of methoxy and methyl groups onto the phenyl ring typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation reactions. Subsequent functionalization of the ethyl chain with an amino group can be achieved through reductive amination or other nucleophilic addition reactions. These synthetic strategies highlight the compound's complexity and the need for expertise in organic chemistry to produce it in high purity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol with greater accuracy before conducting costly wet-lab experiments. Molecular docking studies have shown that this compound can interact with various protein targets, including monoamine transporters and receptor proteins. These interactions are thought to underlie its potential therapeutic effects on mood regulation and cognitive function.

The pharmaceutical industry has been particularly interested in developing small molecule inhibitors that modulate neurotransmitter systems without causing significant side effects. 2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol has been investigated as a potential lead compound for such inhibitors due to its ability to bind selectively to specific neurotransmitter receptors. Its dual functionality as both an amino acid derivative and a phenethylamine analog makes it a unique candidate for further exploration.

In conclusion, 2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol (CAS No. 1781792-25-3) represents a promising area of research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely that its significance in drug discovery will only grow.

1781792-25-3 (2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol) 関連製品

- 1251621-57-4(4-amino-N-[(2-fluorophenyl)methyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide)

- 1159826-64-8(2,8-diazaspiro[4.5]decane;dihydrochloride)

- 1352999-51-9(benzyl N-(1-cyanocyclohexyl)carbamate)

- 205810-04-4(ethyl 4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoate)

- 942190-66-1(methyl 3-methoxypyrrolidine-3-carboxylate)

- 890960-54-0(N-(3-methoxyphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine)

- 2098095-02-2(2-(1-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide)

- 698-76-0(δ-Octanolactone)

- 1208697-19-1(N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide)

- 2755718-64-8(5-(3-methoxy-4-methylphenyl)thiazol-2-amine)